2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
2-Bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one core substituted with a 4-tert-butylphenyl group at position 2 and a 2-bromobenzamide moiety at position 5. The tert-butyl group enhances lipophilicity and steric bulk, while the bromine atom at the ortho position of the benzamide ring may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
2-bromo-N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrNO3/c1-26(2,3)17-10-8-16(9-11-17)24-15-22(29)20-14-18(12-13-23(20)31-24)28-25(30)19-6-4-5-7-21(19)27/h4-15H,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQSFYSJHVXTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenyl moiety: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic conditions.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the benzamide group through a reaction between the brominated chromenyl compound and an appropriate amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The chromenyl moiety can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The chromenyl moiety can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Bromo-N-(4-Oxo-2-Phenyl-4H-Chromen-6-yl)Benzamide
- Structure : Differs in bromine position (para on benzamide) and lacks the tert-butyl group on the chromen phenyl ring.
- Molecular Weight: 420.26 g/mol (C₂₂H₁₄BrNO₃) .
- The absence of the tert-butyl group reduces lipophilicity, which could impact membrane permeability.
4-Bromo-N-[2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-6-yl]Benzamide
- Structure : Substitutes the tert-butyl group with a 4-methoxyphenyl group on the chromen core.
- Molecular Weight: Not explicitly reported but estimated to be ~434 g/mol (C₂₃H₁₆BrNO₄).
- Key Differences :
N-[2-(4-tert-Butylphenyl)-4-Oxo-4H-Chromen-6-yl]Benzamide
- Structure: The non-brominated analog of the target compound.
- Molecular Weight: 397.45 g/mol (C₂₆H₂₃NO₃) .
Data Table: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Impact of Substituents |
|---|---|---|---|---|
| Target Compound | C₂₆H₂₂BrNO₃ | ~476.37 | 2-Bromo, 4-tert-butylphenyl | Enhanced lipophilicity; steric hindrance |
| 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide | C₂₂H₁₄BrNO₃ | 420.26 | 4-Bromo, phenyl | Reduced steric bulk |
| 4-Bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide | C₂₃H₁₆BrNO₄ | ~434.30 | 4-Bromo, 4-methoxyphenyl | Electron-donating effects |
| N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | C₂₆H₂₃NO₃ | 397.45 | Unsubstituted benzamide, 4-tert-butylphenyl | Lower halogen-bonding potential |
Research Findings and Implications
- Steric and Electronic Effects : The tert-butyl group in the target compound likely increases metabolic stability due to its bulky nature, as seen in similar kinase inhibitors .
- Halogen Bonding : Ortho-bromine may engage in stronger halogen bonding compared to para-substituted analogs, a feature critical in drug design .
Biological Activity
2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a chromenyl moiety. Its molecular formula is with a molecular weight of approximately 476.37 g/mol. The unique structural features of this compound may impart significant biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that compounds with chromenyl structures often interact with various biological macromolecules, potentially inhibiting cancer cell proliferation through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their division and growth.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been noted for its anti-inflammatory properties. It may modulate inflammatory pathways by:
- Inhibiting Pro-inflammatory Cytokines : The compound can reduce the production of cytokines such as TNF-α and IL-6.
- Reducing Oxidative Stress : By scavenging free radicals, it may help mitigate oxidative damage associated with inflammation.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The bromine atom in its structure could enhance its interaction with microbial targets, leading to:
- Bactericidal Effects : The compound might exhibit activity against various bacterial strains.
- Fungicidal Activity : It may also show potential against certain fungal pathogens.
The biological activity of this compound is likely mediated through several mechanisms:
- Molecular Interactions : The chromenyl moiety allows for π-π stacking and hydrogen bonding with biological macromolecules.
- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing interactions with target proteins or nucleic acids.
- Structural Rigidity : The rigid structure may facilitate specific conformations conducive to binding with biological targets.
Case Studies and Experimental Data
Recent studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
| Compound | Activity | Reference |
|---|---|---|
| 2-bromo-N-(4-tert-butylphenyl)benzamide | Anticancer | |
| 4-bromo-N-(tert-butyl)benzamide | Anti-inflammatory | |
| 4-bromo-N-(methoxyphenyl)benzamide | Antimicrobial |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Chromenyl Moiety : Achieved through cyclization reactions involving phenols and aldehydes.
- Introduction of the Tert-butyl Group : Often via Friedel-Crafts alkylation using tert-butyl chloride.
- Amidation : Final formation of the benzamide group through reactions with suitable amines.
This compound has applications in various fields, including:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting cancer and inflammatory diseases.
- Organic Synthesis : Serving as an intermediate for more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
